1-Butanol, 4-(aminooxy)-
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Overview
Description
1-Butanol, 4-(aminooxy)- is an organic compound with the molecular formula C4H11NO It is a derivative of butanol where an aminooxy group replaces one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(aminooxy)- can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with hydroxylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1-Butanol, 4-(aminooxy)- often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butanol, 4-(aminooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Butanol, 4-(aminooxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Butanol, 4-(aminooxy)- involves its interaction with various molecular targets and pathways. The aminooxy group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can act as a nucleophile, participating in various substitution and addition reactions.
Comparison with Similar Compounds
4-Amino-1-butanol: Similar structure but with an amino group instead of an aminooxy group.
1-Butanol: The parent compound without any functional group substitution.
4-Hydroxybutylamine: Contains a hydroxyl group instead of an aminooxy group.
Uniqueness: 1-Butanol, 4-(aminooxy)- is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and potential applications. This functional group allows the compound to participate in specific reactions that are not possible with its analogs, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
4-aminooxybutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-7-4-2-1-3-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKWZSQGRNWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCON)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451133 |
Source
|
Record name | 1-Butanol, 4-(aminooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87903-55-7 |
Source
|
Record name | 1-Butanol, 4-(aminooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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